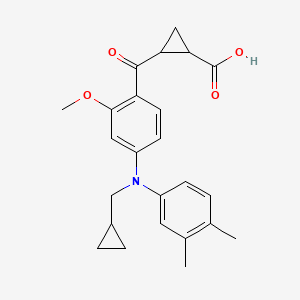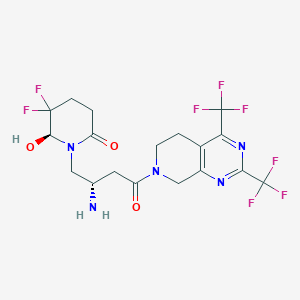![molecular formula C15H11N3O B10836659 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carboxamide](/img/structure/B10836659.png)
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US8481586, 5” is a synthetic molecule known for its inhibitory effects on serine/threonine-protein kinase pim-3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “US8481586, 5” involves the formation of the pyrrolo[2,3-a]carbazole core structure. This is typically achieved through a series of cyclization reactions starting from appropriate aromatic precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of “US8481586, 5” would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: “US8481586, 5” undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrrolo[2,3-a]carbazole core, potentially enhancing its biological activity.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution can introduce halogen atoms or other functional groups onto the aromatic rings .
Scientific Research Applications
“US8481586, 5” has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the reactivity and properties of pyrrolo[2,3-a]carbazole derivatives.
Biology: It is used to investigate the role of serine/threonine-protein kinase pim-3 in cellular processes and disease mechanisms.
Medicine: It has potential therapeutic applications in the treatment of cancers, particularly those that involve overexpression of pim-3 kinase.
Industry: It can be used in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
The mechanism of action of “US8481586, 5” involves the inhibition of serine/threonine-protein kinase pim-3. This kinase plays a crucial role in cell survival, proliferation, and apoptosis. By inhibiting pim-3, “US8481586, 5” can induce apoptosis in cancer cells, thereby reducing tumor growth. The molecular targets and pathways involved include the phosphorylation of downstream substrates that regulate cell cycle progression and apoptosis .
Similar Compounds:
- CHEMBL575739
- SCHEMBL844464
- BDBM50299250
- 7-(2,4-Difluorophenyl)-1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde
Comparison: “US8481586, 5” is unique in its specific inhibitory activity against pim-3 kinase, which distinguishes it from other pyrrolo[2,3-a]carbazole derivatives. While similar compounds may also inhibit kinases, “US8481586, 5” has shown higher selectivity and potency in targeting pim-3, making it a promising candidate for therapeutic development .
properties
Molecular Formula |
C15H11N3O |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1,10-dihydropyrrolo[2,3-a]carbazole-3-carboxamide |
InChI |
InChI=1S/C15H11N3O/c16-15(19)11-7-17-13-10(11)6-5-9-8-3-1-2-4-12(8)18-14(9)13/h1-7,17-18H,(H2,16,19) |
InChI Key |
MXZKCOUOYWSEKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C(=CN4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,10-dimethoxy-2-oxo-6,7-dihydropyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836583.png)
![Butyl 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]-2-methylpropanoate](/img/structure/B10836585.png)
![9,10-dimethoxy-2-oxo-6-propan-2-yl-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836587.png)
![(2R)-N-benzyl-1-[6-(2-hydroxyethyl)-7-oxo-5-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10836588.png)
![10-methoxy-6-(2-methylpropyl)-9-(3-methylsulfonylpropoxy)-2-oxo-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836599.png)
![1-Benzyl-3-hydroxy-4-[(1-phenylethylamino)methyl]pyridin-2-one](/img/structure/B10836601.png)
![[(1R,3S)-1-amino-3-[6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10836604.png)
![2-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B10836613.png)
![3-[6-[(2-chloro-6-ethylphenyl)methylsulfanyl]-7-fluorospiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]propanoic acid](/img/structure/B10836622.png)



![1-[(2S)-2-amino-4-[2-cyclobutyl-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one](/img/structure/B10836652.png)
![3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-aminopyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10836662.png)